molecular formula C26H18N4S2 B3700916 N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide CAS No. 13041-95-7

N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide

Cat. No.: B3700916
CAS No.: 13041-95-7
M. Wt: 450.6 g/mol
InChI Key: AYCIYEWEMUDGFF-UHFFFAOYSA-N
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Description

N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide is a complex organic compound featuring two quinoline moieties linked by a phenyl ring. Quinoline, a nitrogen-based heterocyclic aromatic compound, is known for its diverse pharmacological activities and is a key structure in many therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide typically involves multi-step reactions. One common approach is the condensation of quinoline-2-carbothioamide with 4-aminophenylquinoline-2-carbothioamide under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-amine derivatives .

Scientific Research Applications

N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cell death in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide is unique due to its dual quinoline structure, which enhances its binding affinity to biological targets and increases its pharmacological potency .

Properties

IUPAC Name

N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4S2/c31-25(23-15-9-17-5-1-3-7-21(17)29-23)27-19-11-13-20(14-12-19)28-26(32)24-16-10-18-6-2-4-8-22(18)30-24/h1-16H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCIYEWEMUDGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)NC(=S)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237998
Record name N,N′-1,4-Phenylenebis[2-quinolinecarbothioamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-95-7
Record name N,N′-1,4-Phenylenebis[2-quinolinecarbothioamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,4-Phenylenebis[2-quinolinecarbothioamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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